5-Allylbarbituric acid
Overview
Description
5-Allylbarbituric acid: is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical method for synthesizing barbituric acid involves the condensation of urea with malonic acid.
Alternative Methods: Other methods include the use of diethyl malonate and urea in the presence of sodium ethoxide as a condensing agent.
Industrial Production Methods: Industrial production typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Barbituric acid derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl bromide, sodium ethoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted barbituric acid derivatives.
Scientific Research Applications
Chemistry: 5-Allylbarbituric acid is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and multicomponent reactions .
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving barbiturates .
Medicine: Barbituric acid derivatives, including the 5-allyl compound, have been explored for their potential sedative, hypnotic, and anticonvulsant properties .
Industry: In the industrial sector, these compounds are used in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
5-Allylbarbituric acid exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding increases the duration of time for which the chloride ion channel remains open, leading to prolonged inhibitory effects of GABA at the postsynaptic neuron . This mechanism is similar to other barbiturates, which act as central nervous system depressants .
Comparison with Similar Compounds
Phenobarbital: Another barbiturate with sedative and anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic.
Thiopental: A rapid-onset barbiturate used in anesthesia.
Uniqueness: This substitution can alter the pharmacokinetic and pharmacodynamic properties of the compound, making it distinct from other barbiturates .
Properties
CAS No. |
2565-43-7 |
---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H8N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h2,4H,1,3H2,(H2,8,9,10,11,12) |
InChI Key |
JLXDSDWQIIJSHV-UHFFFAOYSA-N |
SMILES |
C=CCC1C(=O)NC(=O)NC1=O |
Canonical SMILES |
C=CCC1C(=O)NC(=O)NC1=O |
Appearance |
Solid powder |
2565-43-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Barbituric acid, 5-allyl-; 5-Allylbarbituric acid; 5-Allyl-2,4,6-pyrimidinetrione; Deallylallobarbitone. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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